molecular formula C12H21N3 B11813231 3-(4-(tert-Butyl)-1H-imidazol-2-yl)piperidine

3-(4-(tert-Butyl)-1H-imidazol-2-yl)piperidine

Cat. No.: B11813231
M. Wt: 207.32 g/mol
InChI Key: XHHAAZCVMGMFLR-UHFFFAOYSA-N
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Description

3-(4-(tert-Butyl)-1H-imidazol-2-yl)piperidine: is a heterocyclic compound that features both an imidazole and a piperidine ring The tert-butyl group attached to the imidazole ring enhances its steric properties, making it a unique compound in various chemical reactions and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(tert-Butyl)-1H-imidazol-2-yl)piperidine typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation using tert-butyl bromide in the presence of a base.

    Formation of the Piperidine Ring: The piperidine ring is formed through cyclization reactions involving appropriate precursors like 1,5-diaminopentane.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the imidazole ring, converting it to dihydroimidazole derivatives.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various alkyl or aryl derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-(tert-Butyl)-1H-imidazol-2-yl)piperidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with various biological targets makes it a valuable tool in understanding receptor-ligand interactions.

Medicine

Medically, this compound is explored for its potential therapeutic applications. It is investigated for its activity against various diseases, including its role as an enzyme inhibitor or receptor modulator.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(4-(tert-Butyl)-1H-imidazol-2-yl)piperidine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the piperidine ring can interact with biological receptors. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-Butyl-3-iodoheptane
  • tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
  • N-Phenyl-4-piperidinamine

Uniqueness

Compared to similar compounds, 3-(4-(tert-Butyl)-1H-imidazol-2-yl)piperidine stands out due to its dual ring structure, which provides a unique combination of steric and electronic properties. This makes it particularly versatile in various chemical and biological applications.

Properties

Molecular Formula

C12H21N3

Molecular Weight

207.32 g/mol

IUPAC Name

3-(5-tert-butyl-1H-imidazol-2-yl)piperidine

InChI

InChI=1S/C12H21N3/c1-12(2,3)10-8-14-11(15-10)9-5-4-6-13-7-9/h8-9,13H,4-7H2,1-3H3,(H,14,15)

InChI Key

XHHAAZCVMGMFLR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN=C(N1)C2CCCNC2

Origin of Product

United States

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